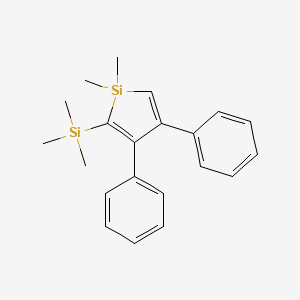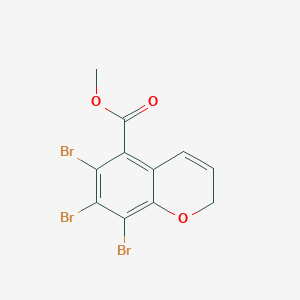
Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of three bromine atoms at positions 6, 7, and 8 on the benzopyran ring, and a carboxylate group at position 5. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate typically involves the oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate. This reaction is catalyzed by palladium (II) and can yield a mixture of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate and this compound. The ratio of these products can vary depending on the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed oxidative cyclization suggests that similar catalytic processes could be scaled up for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carboxylate group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce debrominated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Wirkmechanismus
The mechanism of action of methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate involves its interaction with specific molecular targets. The compound’s bromine atoms and carboxylate group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate: This compound is a structural isomer with similar bromination but differs in the position of the carboxylate group.
4-Bromo-6-methyl-2-pyrone: Another brominated compound with a pyrone ring structure, used in various synthetic applications.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing diverse biological activities.
Uniqueness
Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is unique due to its specific bromination pattern and the presence of a carboxylate group at position 5
Eigenschaften
CAS-Nummer |
920752-15-4 |
|---|---|
Molekularformel |
C11H7Br3O3 |
Molekulargewicht |
426.88 g/mol |
IUPAC-Name |
methyl 6,7,8-tribromo-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XFCMLLGVFCRFOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CCOC2=C(C(=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


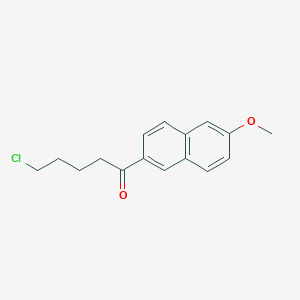

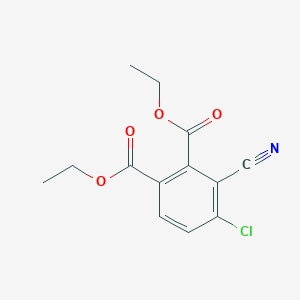
![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)

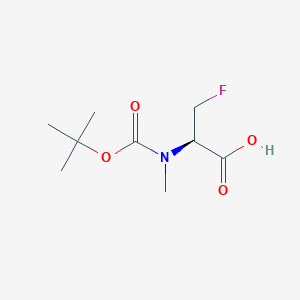
![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
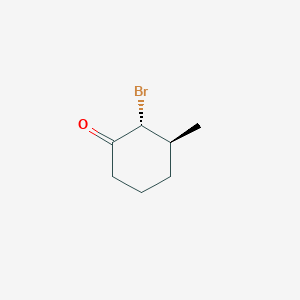
![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
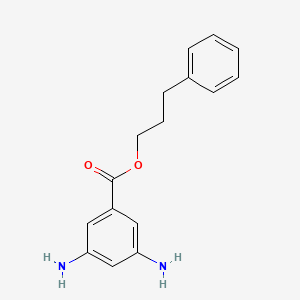
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)

